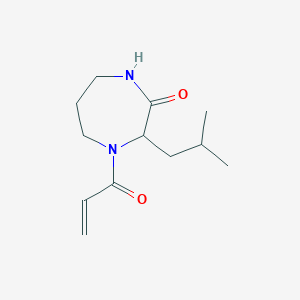
3-(2-Methylpropyl)-4-(prop-2-enoyl)-1,4-diazepan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Methylpropyl)-4-(prop-2-enoyl)-1,4-diazepan-2-one is a chemical compound that belongs to the class of diazepanes. It is also known as Ro 15-4513, and it has been extensively used in scientific research due to its unique properties. The compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
科学研究应用
3-(2-Methylpropyl)-4-(prop-2-enoyl)-1,4-diazepan-2-one has been extensively used in scientific research due to its unique properties. The compound is a selective antagonist of the benzodiazepine site of the GABAA receptor. It has been used to study the mechanism of action of benzodiazepines and their effects on the central nervous system. The compound has also been used to study the role of GABAA receptors in the regulation of anxiety, sleep, and memory.
作用机制
3-(2-Methylpropyl)-4-(prop-2-enoyl)-1,4-diazepan-2-one is a selective antagonist of the benzodiazepine site of the GABAA receptor. It binds to the receptor and prevents the binding of benzodiazepines to the receptor. The GABAA receptor is a ligand-gated ion channel that is responsible for the inhibitory neurotransmission in the central nervous system. The binding of GABA to the receptor opens the ion channel, allowing the influx of chloride ions and hyperpolarization of the neuron. The binding of benzodiazepines to the receptor enhances the binding of GABA to the receptor, leading to increased inhibitory neurotransmission. The antagonist activity of 3-(2-Methylpropyl)-4-(prop-2-enoyl)-1,4-diazepan-2-one prevents the binding of benzodiazepines to the receptor, leading to decreased inhibitory neurotransmission.
生化和生理效应
3-(2-Methylpropyl)-4-(prop-2-enoyl)-1,4-diazepan-2-one has been shown to have a range of biochemical and physiological effects. The compound has been shown to decrease anxiety and induce sleep in animal models. It has also been shown to impair memory and learning in animal models. The compound has been shown to have a low toxicity profile and has been used in a range of in vitro and in vivo experiments.
实验室实验的优点和局限性
3-(2-Methylpropyl)-4-(prop-2-enoyl)-1,4-diazepan-2-one has several advantages and limitations for lab experiments. The compound has a high selectivity for the benzodiazepine site of the GABAA receptor, making it a useful tool for studying the mechanism of action of benzodiazepines. The compound has also been shown to have a low toxicity profile, making it safe for use in in vitro and in vivo experiments. However, the compound has a relatively short half-life, which may limit its use in some experiments.
未来方向
There are several future directions for research on 3-(2-Methylpropyl)-4-(prop-2-enoyl)-1,4-diazepan-2-one. The compound has been extensively studied for its mechanism of action, but there is still much to learn about the effects of the compound on the central nervous system. Future research could focus on the effects of the compound on different subtypes of GABAA receptors and the role of the compound in the regulation of anxiety, sleep, and memory. The compound could also be used in the development of new drugs for the treatment of anxiety disorders and other neurological conditions.
合成方法
The synthesis of 3-(2-Methylpropyl)-4-(prop-2-enoyl)-1,4-diazepan-2-one involves the reaction of 2-methyl-2-propen-1-ol with ethyl chloroformate to form ethyl 2-methyl-2-propen-1-yl carbonate. The ethyl 2-methyl-2-propen-1-yl carbonate is then reacted with 1,4-diazepane-2,5-dione to form 3-(2-Methylpropyl)-4-(prop-2-enoyl)-1,4-diazepan-2-one. The synthesis method is relatively simple and has been widely used in scientific research.
属性
IUPAC Name |
3-(2-methylpropyl)-4-prop-2-enoyl-1,4-diazepan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-4-11(15)14-7-5-6-13-12(16)10(14)8-9(2)3/h4,9-10H,1,5-8H2,2-3H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXEYMNDPMDIBAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)NCCCN1C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methylpropyl)-4-(prop-2-enoyl)-1,4-diazepan-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

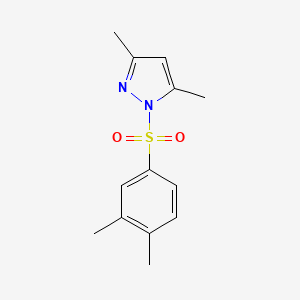
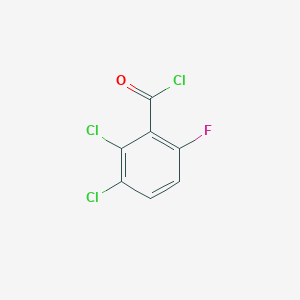
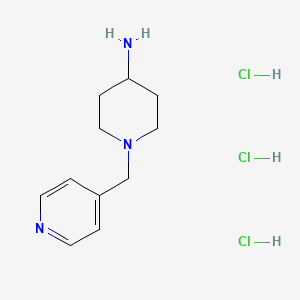
![1,7-dimethyl-9-(4-phenoxyphenyl)-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2650333.png)
![4-(Dimethylsulfamoyl)-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]benzamide](/img/structure/B2650334.png)
![4-butyl-N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2650335.png)
![(4aR,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B2650340.png)
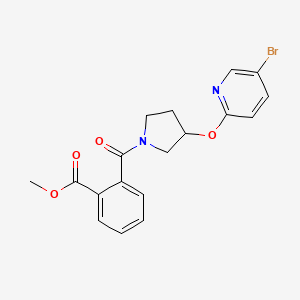
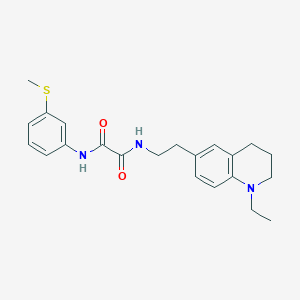
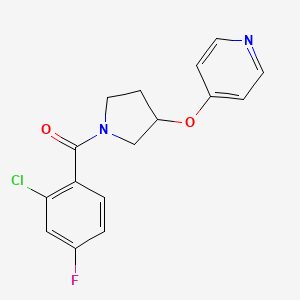
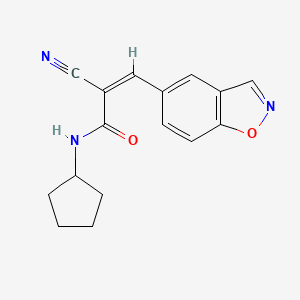
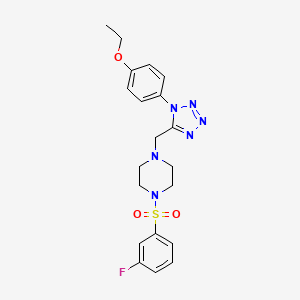
![3-[(2S)-Piperidin-2-yl]-1,2-oxazole;hydrochloride](/img/structure/B2650351.png)
![N-[2-[3-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-chlorobenzamide](/img/structure/B2650352.png)